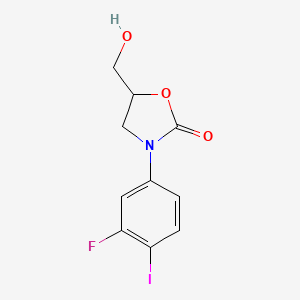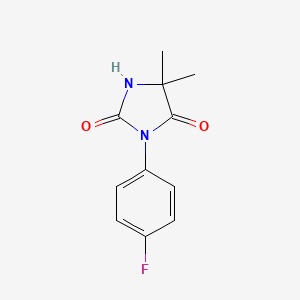
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is an organic compound with the molecular formula C11H11FN2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione typically involves the reaction of 4-fluoroaniline with dimethylmalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinedione ring to an imidazolidine ring.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the imidazolidinedione.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-3-(4-Fluorophenyl)-cyclohex-2-en-1-one: Shares a similar fluorophenyl group but differs in the core structure.
Fluorobenzoylcyclohexane-1,3-diones: Contains a fluorobenzoyl group and is used in similar synthetic applications.
Uniqueness
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is unique due to its imidazolidinedione core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
70974-19-5 |
|---|---|
分子式 |
C11H11FN2O2 |
分子量 |
222.22 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) |
InChI 键 |
MEWNGQIQNAAQCA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
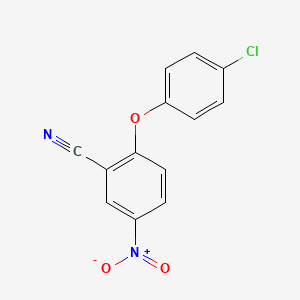
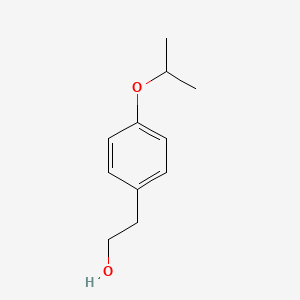
![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)
![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
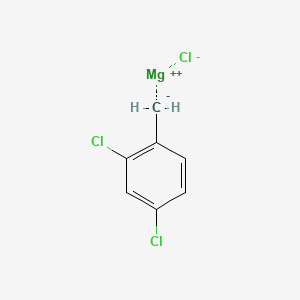
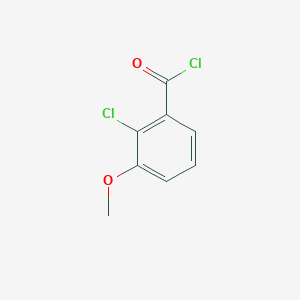
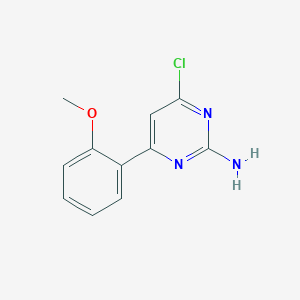
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
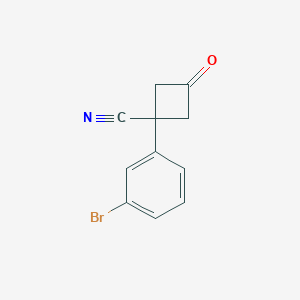

![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
